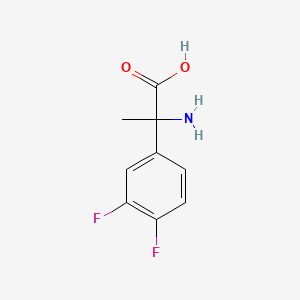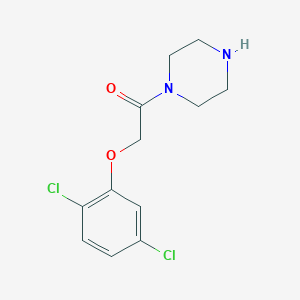![molecular formula C11H21NO5 B12118587 Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- CAS No. 1360547-47-2](/img/structure/B12118587.png)
Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound is characterized by its complex structure, which includes a butanoic acid backbone, a tert-butoxycarbonyl (Boc) protecting group, and a methoxy substituent. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Formation of the Butanoic Acid Backbone: The protected amino group is then coupled with a butanoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) in acetone or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the carbonyl group can produce primary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization, making it valuable in the construction of peptide chains and other bioactive compounds.
Biology
In biological research, derivatives of this compound are used as building blocks for the synthesis of enzyme inhibitors and receptor agonists. These derivatives help in studying the mechanisms of enzyme action and receptor-ligand interactions.
Medicine
Pharmaceutical applications include the development of prodrugs, where the compound’s structure is modified to improve drug delivery and bioavailability. The Boc protecting group is particularly useful in masking the amino group, enhancing the compound’s stability and solubility.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism by which butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- exerts its effects is largely dependent on its functional groups The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-: Lacks the methoxy group, making it less versatile in certain reactions.
Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-iodo-: Contains an iodine atom, which can be used for radio-labeling in biological studies.
Butanoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-: Features a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis.
Uniqueness
The presence of both the Boc protecting group and the methoxy substituent in butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- makes it uniquely suited for applications requiring selective protection and functionalization. This dual functionality enhances its utility in complex synthetic pathways and pharmaceutical development.
Propriétés
Numéro CAS |
1360547-47-2 |
|---|---|
Formule moléculaire |
C11H21NO5 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-methoxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-7-8(9(13)14)5-6-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Clé InChI |
HXVJAJUZUKSTKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)





![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)

![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)

![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)
![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
